2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9661269
InChI: InChI=1S/C18H13N5O2S/c24-16(10-23-17(25)14-4-2-1-3-13(14)9-20-23)22-18-21-15(11-26-18)12-5-7-19-8-6-12/h1-9,11H,10H2,(H,21,22,24)
SMILES: C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Molecular Formula: C18H13N5O2S
Molecular Weight: 363.4 g/mol

2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC9661269

Molecular Formula: C18H13N5O2S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C18H13N5O2S
Molecular Weight 363.4 g/mol
IUPAC Name 2-(1-oxophthalazin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H13N5O2S/c24-16(10-23-17(25)14-4-2-1-3-13(14)9-20-23)22-18-21-15(11-26-18)12-5-7-19-8-6-12/h1-9,11H,10H2,(H,21,22,24)
Standard InChI Key HDEAAWHPNLZDTR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Canonical SMILES C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₈H₁₃N₅O₂S, molecular weight 363.4 g/mol) features a phthalazin-1-one core linked via an acetamide bridge to a (Z)-configured thiazole ring substituted with a pyridin-4-yl group. The planar phthalazine system facilitates π-π stacking interactions, while the thiazole’s sulfur atom and pyridine’s nitrogen enhance hydrogen-bonding potential. The (Z)-configuration at the thiazole-amide junction imposes steric constraints that influence receptor binding.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(1-oxophthalazin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Canonical SMILESC1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Topological Polar Surface Area116 Ų
Hydrogen Bond Acceptors7
Rotatable Bonds4

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the phthalazine carbonyl (δ 168.5 ppm in ¹³C NMR) and thiazole protons (δ 7.9–8.2 ppm in ¹H NMR). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 363.4 [M+H]⁺.

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves a three-step sequence :

  • Phthalazinone Formation: Condensation of phthalic anhydride with hydrazine yields 1-oxophthalazine.

  • Acetamide Coupling: Reaction with chloroacetyl chloride introduces the acetamide side chain.

  • Thiazole Cyclization: Treatment with 4-pyridin-4-yl-thioamide under basic conditions forms the thiazole ring via Hantzsch synthesis.

Table 2: Comparison of Synthesis Conditions

StepReagentsTemperature (°C)Yield (%)
Phthalazinone formationHydrazine, EtOH8078
Acetamide couplingChloroacetyl chloride, DCM2585
Thiazole cyclizationK₂CO₃, DMF6072

Ultrasound-Assisted Synthesis

Adopting ultrasound irradiation (40 kHz, 50°C) reduces cyclization time from 6 hours to 35 minutes, improving yield to 92% . This method enhances reaction efficiency by promoting cavitation-induced molecular collisions .

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits 97.6% inhibition of vascular endothelial growth factor receptor-2 (VEGFR2) at 21.9 μM, outperforming Sorafenib (94.7% at 30.1 μM) . Molecular docking reveals a binding energy of −26.8 kcal/mol, with key interactions at Leu840, Val848, and Asp1046 residues .

Table 3: Biological Activity Profile

AssayResultReference Compound
VEGFR2 Inhibition97.6% at 21.9 μMSorafenib (94.7%)
Apoptosis Induction23.6-fold increaseControl (1-fold)
Antimicrobial ActivityModerate (Gram-negative)Gentamycin

Antimicrobial Efficacy

While primarily cytotoxic, the thiazole moiety confers moderate activity against Salmonella enterica (105% zone inhibition relative to Gentamycin) . The pyridine group likely disrupts bacterial membrane integrity via cation-π interactions .

Applications and Future Directions

Anticancer Therapeutics

The compound’s dual inhibition of VEGFR2 and cyclin-dependent kinases positions it as a multitargeted oncology candidate. Preclinical models show reduced angiogenesis in xenograft tumors, suggesting potential for combination therapies .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles improves bioavailability (t₁/₂ = 8.2 hours vs. 2.1 hours free form). Functionalization with PEG chains enhances tumor targeting via the enhanced permeability and retention effect.

Challenges and Optimization

Current limitations include moderate solubility (0.12 mg/mL in PBS) and hepatic clearance (CLhep = 15 mL/min/kg). Structural modifications, such as introducing sulfonate groups, are under investigation to enhance pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator